tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

Medicinal Chemistry Building Block Synthesis Protease Inhibitor Development

Researchers synthesizing HCV NS3 protease inhibitors often face multi-step protecting group manipulations that reduce yield and increase cost. This Boc-protected amino alcohol offers orthogonal N/O reactivity for sequential functionalization without protecting group interconversion. • Orthogonal Boc (acid-labile) and free hydroxyl (base-stable) handles enable independent addressing • Cyclobutyl side-chain mimics P1 substrate position for structure-based drug design • ≥95% purity with full COA support ensures reproducible coupling in peptidomimetic frameworks Streamlined synthesis reduces step count and accelerates medicinal chemistry workflows.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 816429-99-9
Cat. No. B1339091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate
CAS816429-99-9
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCC1)CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
InChIKeyYAYOAQZEBASQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate: Identity & Procurement


tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (CAS 816429-99-9) is a Boc-protected amino alcohol building block with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol [1]. The compound features a tert-butyl carbamate (Boc) protecting group on the amino moiety and a free primary hydroxyl group on the adjacent carbon , a structural arrangement that enables dual orthogonal reactivity—N-deprotection under acidic conditions and O-functionalization under basic or neutral conditions [2]. The compound is commercially available from multiple suppliers with typical purity specifications of 95–98% .

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate: Analog Substitution Divergence


Compounds within the C12H23NO3 carbamate class cannot be substituted without introducing structural divergence that alters downstream synthetic outcomes. The target compound features a distinct 1,2-amino alcohol scaffold with the cyclobutyl group positioned on the alkyl side chain rather than directly on the carbamate nitrogen or the cyclobutyl ring [1]. Isomeric analogs such as tert-butyl N-[3-(2-hydroxypropan-2-yl)cyclobutyl]carbamate (CAS 2294378-89-3) share identical molecular formula and mass but differ in the connectivity of the hydroxy and cyclobutyl substituents—the tertiary hydroxyl is attached directly to the cyclobutyl ring rather than positioned on a flexible alkyl chain . This altered connectivity modifies both the spatial orientation of the cyclobutyl group and the hydrogen-bonding capacity of the hydroxyl moiety, which directly influences molecular recognition in biological target binding and crystallization behavior during purification [2].

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate: Differentiation vs. Key Analogs


Side-Chain vs. Ring-Attached Cyclobutyl Connectivity

The target compound (CAS 816429-99-9) features a flexible side-chain cyclobutyl arrangement with the cyclobutyl group positioned on the alkyl chain beta to the carbamate-protected amino group, whereas the isomeric analog tert-butyl N-[3-(2-hydroxypropan-2-yl)cyclobutyl]carbamate (CAS 2294378-89-3) positions the cyclobutyl group as the core ring with the hydroxy substituent directly attached . The SMILES representations quantify this connectivity difference: O=C(OC(C)(C)C)NC(CO)CC1CCC1 for the target compound versus a cyclobutyl-core scaffold for the analog [1].

Medicinal Chemistry Building Block Synthesis Protease Inhibitor Development

Boc-Amino Alcohol vs. Cyano Analogs: Reactivity

The target compound (CAS 816429-99-9) presents a Boc-protected 1,2-amino alcohol motif with a free primary hydroxyl that can undergo etherification, esterification, or oxidation, whereas the cyano analog tert-butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate (CAS 394735-20-7) features a cyano group at the 1-position [1]. The cyano analog has been documented in HCV protease inhibitor patent literature as an intermediate for α-ketoamide warhead installation [2], while the target compound's free hydroxyl permits orthogonal functionalization strategies not accessible to the cyano variant .

Synthetic Intermediate HCV Protease Inhibitors Building Block Chemistry

HCV NS3 Protease Inhibitor Intermediate Provenance

The target compound belongs to a family of Boc-protected cyclobutyl-containing amino alcohols that serve as intermediates in HCV NS3 serine protease inhibitor synthesis . Closely related compounds with the cyclobutylmethyl side chain—specifically tert-butyl N-(1-carbamoyl-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate (CAS 394735-22-9) and tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS 394735-18-3)—are explicitly documented as intermediates in HCV NS3 protease inhibitor preparation . The target compound differs by lacking the C1 carboxamide or Weinreb amide functionality, placing it one synthetic step earlier in the sequence and offering greater flexibility for downstream diversification .

HCV Protease Inhibitors Antiviral Drug Discovery Peptidomimetic Synthesis

Commercial Availability & Quality Specifications

The target compound (CAS 816429-99-9) is available from multiple commercial suppliers with documented purity specifications of 95–98% and verified analytical characterization including NMR, HPLC, and GC batch-specific data . In contrast, the carboxamide analog (CAS 394735-22-9) is listed primarily for custom synthesis with limited off-the-shelf availability [1]. The target compound is offered in standard research quantities (1 g to bulk) with documented storage conditions at room temperature for shipping .

Procurement Quality Control Chemical Supply Chain

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate: Key Application Scenarios


HCV NS3 Protease Inhibitor Intermediate Synthesis

The target compound serves as a versatile intermediate for HCV NS3 protease inhibitor development. Its Boc-protected amino alcohol scaffold with free hydroxyl permits incorporation into peptidomimetic frameworks via established coupling protocols [1]. The cyclobutyl side-chain arrangement mimics the P1 position of natural substrates, while the free hydroxyl provides a handle for further functionalization to electrophilic warheads .

Carbocyclic Nucleoside Precursor Building Block

The 1,2-amino alcohol motif with a cyclobutyl side chain is structurally analogous to precursors used in carbocyclic nucleoside synthesis [1]. The Boc-protected amino group can be deprotected to yield a free amine for nucleobase attachment, while the primary hydroxyl can undergo phosphorylation or glycosylation chemistry .

Viral Protease Inhibitor Scaffold Diversification

Beyond HCV, the Boc-protected amino alcohol framework is amenable to incorporation into inhibitors targeting other viral proteases, including SARS-CoV-2 Mpro [1]. The cyclobutyl moiety contributes to favorable binding interactions while the orthogonal protecting group strategy enables sequential functionalization in parallel medicinal chemistry workflows .

Peptidomimetic Building Block with Orthogonal Handles

The compound's Boc-protected amine and free primary hydroxyl constitute orthogonal reactive centers that can be addressed independently under orthogonal conditions—acidic N-deprotection (TFA or HCl) versus basic or neutral O-functionalization [1]. This orthogonal reactivity enables sequential modifications without protecting group manipulation, increasing synthetic efficiency and reducing step count in multi-step medicinal chemistry campaigns .

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